Cas no 55212-32-3 (1-(3-Methoxybenzyl)piperazine)

1-(3-Methoxybenzyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-Methoxybenzyl)piperazine
- 1-[(3-methoxyphenyl)methyl]piperazine
- Piperazine, 1-[(3-methoxyphenyl)methyl]-
- 1-(3-methoxybenzyl) piperazine
- AB00122775-01
- Oprea1_762835
- STK299979
- 3-methoxybenzyl piperazine
- FS-1902
- DTXSID20330255
- CB00508
- CS-W004157
- 55212-32-3
- CHEMBL1625445
- MFCD01860844
- AKOS000152331
- 1-(3-methoxy-benzyl)-piperazine, AldrichCPR
- 1-(3-Methoxy-benzyl)-piperazine
- SCHEMBL3847058
- EN300-230825
- NCGC00245272-01
- SMSF0013187
- Oprea1_707657
- s10696
- BYWNAISVQHRFEE-UHFFFAOYSA-N
-
- MDL: MFCD01860844
- インチ: InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
- InChIKey: BYWNAISVQHRFEE-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC(=C1)CN2CCNCC2
計算された属性
- せいみつぶんしりょう: 206.14200
- どういたいしつりょう: 206.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 24.5Ų
じっけんとくせい
- PSA: 24.50000
- LogP: 1.36710
1-(3-Methoxybenzyl)piperazine セキュリティ情報
1-(3-Methoxybenzyl)piperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(3-Methoxybenzyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB233658-500 mg |
1-(3-Methoxybenzyl)piperazine |
55212-32-3 | 500MG |
€209.50 | 2022-03-25 | ||
Enamine | EN300-230825-2.5g |
1-[(3-methoxyphenyl)methyl]piperazine |
55212-32-3 | 95% | 2.5g |
$287.0 | 2024-06-20 | |
Key Organics Ltd | FS-1902-50MG |
1-(3-Methoxy-benzyl)-piperazine |
55212-32-3 | >90% | 50mg |
2023-09-09 | ||
Enamine | EN300-230825-0.05g |
1-[(3-methoxyphenyl)methyl]piperazine |
55212-32-3 | 95% | 0.05g |
$109.0 | 2024-06-20 | |
Key Organics Ltd | FS-1902-10MG |
1-(3-Methoxy-benzyl)-piperazine |
55212-32-3 | >90% | 10mg |
2023-09-09 | ||
TRC | M266710-100mg |
1-(3-methoxybenzyl)piperazine |
55212-32-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | M266710-50mg |
1-(3-methoxybenzyl)piperazine |
55212-32-3 | 50mg |
$ 115.00 | 2022-06-04 | ||
abcr | AB233658-1 g |
1-(3-Methoxybenzyl)piperazine; . |
55212-32-3 | 1g |
€239.00 | 2023-04-27 | ||
eNovation Chemicals LLC | Y0994155-5g |
1-(3-METHOXYBENZYL)PIPERAZINE |
55212-32-3 | 95% | 5g |
$680 | 2024-08-02 | |
Fluorochem | 029303-1g |
1-(3-Methoxy-benzyl)-piperazine |
55212-32-3 | 95% | 1g |
£75.00 | 2022-03-01 |
1-(3-Methoxybenzyl)piperazine 関連文献
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
1-(3-Methoxybenzyl)piperazineに関する追加情報
Recent Advances in the Study of 1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3) in Chemical Biology and Pharmaceutical Research
1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical biology fields. This compound, characterized by its piperazine backbone and methoxybenzyl substitution, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following research briefing provides an overview of the latest findings related to this compound, highlighting key advancements and their implications for future research and development.
Recent studies have focused on the synthesis and optimization of 1-(3-Methoxybenzyl)piperazine, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel synthetic route that utilizes catalytic hydrogenation under mild conditions, achieving a yield of over 85% with high enantiomeric purity. This advancement is significant as it addresses previous challenges related to scalability and cost-effectiveness, making the compound more accessible for further pharmacological evaluation.
In the realm of pharmacology, 1-(3-Methoxybenzyl)piperazine has shown promising activity as a modulator of serotonin receptors. Preclinical studies conducted in vitro and in vivo have revealed its affinity for the 5-HT1A and 5-HT2A receptor subtypes, suggesting potential applications in the treatment of neurological and psychiatric disorders such as anxiety and depression. A recent study in the European Journal of Pharmacology reported that the compound exhibited anxiolytic effects in rodent models, with a favorable safety profile compared to existing therapeutics. These findings underscore the need for further investigation into its mechanism of action and therapeutic potential.
Another area of interest is the compound's role in chemical biology, particularly in the development of probes for studying receptor-ligand interactions. Researchers have utilized 1-(3-Methoxybenzyl)piperazine as a scaffold for designing fluorescent and radiolabeled probes, enabling real-time visualization and quantification of receptor binding. A 2022 study in ACS Chemical Biology highlighted the use of a radiolabeled derivative of the compound to map serotonin receptor distribution in the brain, providing valuable insights into receptor dynamics and signaling pathways.
Despite these advancements, challenges remain in the clinical translation of 1-(3-Methoxybenzyl)piperazine. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic profiling. Recent efforts have focused on derivatizing the core structure to enhance its drug-like properties, with some derivatives showing improved metabolic stability in human liver microsome assays. These modifications are critical for advancing the compound into preclinical and clinical development stages.
In conclusion, 1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Recent studies have elucidated its synthetic pathways, pharmacological properties, and potential therapeutic applications, paving the way for future investigations. Continued research efforts aimed at optimizing its structure and evaluating its efficacy and safety in relevant disease models will be essential for realizing its full potential in medicine and beyond.
55212-32-3 (1-(3-Methoxybenzyl)piperazine) 関連製品
- 435345-38-3(Piperazine,1-[(4-ethoxyphenyl)methyl]-, hydrochloride (1:1))
- 52146-35-7(1-[(3,4,5-trimethoxyphenyl)methyl]piperazine)
- 21867-69-6(1-(4-Methoxybenzyl)piperazine)
- 67649-66-5(BISABOLENE 'SO CALLED'(FOR FRAGRANCE))
- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)
- 1806877-94-0(2,4-Dibromo-3-(difluoromethyl)-5-fluoropyridine)
- 2138415-94-6(1-Isoquinolinemethanamine, N-ethyl-5,6,7,8-tetrahydro-)
- 301309-67-1(2-(3-Chlorophenoxy)-N-(1-phenylethyl)acetamide)
- 1261777-07-4(2-(Difluoromethoxy)-3-methoxytoluene)
- 887875-75-4(3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)
